4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 13336-32-8
VCID: VC21093941
InChI: InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
SMILES: COC1=CC2=C(CCC2=O)C(=C1)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

CAS No.: 13336-32-8

VCID: VC21093941

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one - 13336-32-8

Description

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 4 and 6 positions on the indanone ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reduction of 4,6-dimethoxyindanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Further reduction can lead to the formation of fully saturated derivatives using reducing agents such as NaBH₄ and LiAlH₄.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like amines and thiols.

Cholinesterase Inhibition

Derivatives of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one have shown potent inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease. The most potent derivative exhibited an IC₅₀ value of 1.57 µM against AChE, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Antioxidant Activity

Compounds similar to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one possess antioxidant properties, scavenging active oxygen radicals and preventing lipid peroxidation. This is significant in mitigating oxidative stress-related diseases such as cardiovascular disorders and cancer.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various biological models, suggesting its potential use in treating inflammatory diseases.

Neuroprotective and Anticancer Activities

Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective properties and anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth.

CAS No. 13336-32-8
Product Name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 4,6-dimethoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
Standard InChIKey YIZGATRDPJVJID-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCC2=O)C(=C1)OC
Canonical SMILES COC1=CC2=C(CCC2=O)C(=C1)OC
Synonyms 4,6-dimethoxy-1-Indanone; _x000B_2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one
PubChem Compound 15646080
Last Modified Aug 15 2023

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